molecular formula C8H5F5O2 B15386471 1,5-Difluoro-2-difluoromethoxy-4-(fluoromethoxy)benzene

1,5-Difluoro-2-difluoromethoxy-4-(fluoromethoxy)benzene

Cat. No.: B15386471
M. Wt: 228.12 g/mol
InChI Key: ZTAIILLMSFDQOS-UHFFFAOYSA-N
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Description

1,5-Difluoro-2-difluoromethoxy-4-(fluoromethoxy)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with two fluorine atoms at the 1- and 5-positions, a difluoromethoxy group (-OCF₂H) at the 2-position, and a fluoromethoxy group (-OCH₂F) at the 4-position. This structure confers unique electronic and steric properties, making it relevant in pharmaceuticals, agrochemicals, and materials science. The electron-withdrawing fluorine and fluorinated ether groups enhance thermal stability and resistance to metabolic degradation compared to non-fluorinated analogs .

Properties

Molecular Formula

C8H5F5O2

Molecular Weight

228.12 g/mol

IUPAC Name

1-(difluoromethoxy)-2,4-difluoro-5-(fluoromethoxy)benzene

InChI

InChI=1S/C8H5F5O2/c9-3-14-6-2-7(15-8(12)13)5(11)1-4(6)10/h1-2,8H,3H2

InChI Key

ZTAIILLMSFDQOS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1OC(F)F)F)F)OCF

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects and Reactivity

  • 1,5-Difluoro-2-methoxy-4-nitrobenzene (CAS 179011-39-3): This compound substitutes the difluoromethoxy and fluoromethoxy groups with methoxy (-OCH₃) and nitro (-NO₂) groups. The nitro group strongly deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to the target compound. However, the methoxy group’s electron-donating nature contrasts with the electron-withdrawing fluorinated ethers in the target molecule, leading to differences in solubility and dipole moments .
  • Trifluoro(fluoromethoxy)methane (CH₂FOCF₃, CAS 2261-01-0) :
    A simpler fluorinated ether with a GWP of 751. Unlike the target compound, this molecule lacks an aromatic backbone, resulting in lower thermal stability and distinct environmental impacts .

Environmental Impact (Global Warming Potential, GWP)

Fluorinated ethers are potent greenhouse gases due to their atmospheric persistence and infrared absorption. The target compound’s structural analogs in the EPA’s GHG list include:

Compound Name CAS No. GWP Key Structural Features
HF2C-(OCF₂)₂-OCF₂H (HG-20) 249932-25-0 5,300 Perfluorinated polyether chains
1,1,2-Trifluoro-2-(trifluoromethoxy)ethane 84011-06-3 1,240 Aliphatic backbone with trifluoromethoxy
Trifluoro(fluoromethoxy)methane 2261-01-0 751 Short-chain fluorinated ether

The target compound’s GWP is expected to fall between 1,240 and 5,300 due to its partially fluorinated ether groups and aromatic stability, though exact data are unavailable .

Pharmacological Relevance

Compounds like 1-(2-Azido-1-(trifluoromethoxy)ethyl)-4-methoxybenzene () demonstrate the role of fluorinated ethers in enhancing drug stability. The target compound’s fluoromethoxy groups may improve blood-brain barrier penetration compared to non-fluorinated analogs, though its pharmacological activity remains unexplored .

Key Research Findings

  • Thermal Stability : Fluorinated ethers in the target compound increase decomposition temperatures compared to methoxy-substituted analogs.
  • Synthetic Challenges : Multi-step synthesis and purification (e.g., column chromatography or recrystallization) are required to achieve >95% purity, as seen in related compounds .

Q & A

Q. What are the optimal synthetic routes for 1,5-difluoro-2-difluoromethoxy-4-(fluoromethoxy)benzene, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and substitution reactions. For example, iodine substitution at the 1,5-positions of a fluorinated benzene precursor can be achieved using sodium iodide under reflux in a polar aprotic solvent like DMSO at 80–100°C . The difluoromethoxy and fluoromethoxy groups are introduced via nucleophilic substitution with chlorodifluoromethane or fluoromethoxide, requiring careful control of pH (basic conditions) and anhydrous solvents (e.g., acetonitrile) to minimize side reactions . Yield optimization relies on stoichiometric ratios (e.g., 1.2 equivalents of halogenating agents) and inert atmospheres (N₂ or Ar) to prevent oxidation .

Q. How is the compound characterized, and what analytical techniques are critical for confirming its structure?

Characterization employs:

  • NMR Spectroscopy : 19F^{19}\text{F}-NMR identifies fluorine environments (e.g., difluoromethoxy vs. fluoromethoxy signals at δ -70 to -90 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 256.0) and fragmentation patterns .
  • Elemental Analysis : Validates C, H, F, and O content (±0.3% tolerance) .
  • X-ray Crystallography : Resolves spatial arrangement of substituents, critical for studying halogen-bonding interactions .

Q. What are the stability considerations for this compound under storage and experimental conditions?

The compound is sensitive to moisture and UV light. Storage recommendations include:

  • Temperature : -20°C in amber vials to prevent photodegradation .
  • Solvent Compatibility : Stable in anhydrous DMSO or dichloromethane for >6 months; avoid protic solvents (e.g., methanol) to prevent hydrolysis of the difluoromethoxy group .
  • Handling : Use gloveboxes under N₂ for long-term reactivity studies .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing nature of fluorine substituents deactivates the benzene ring, directing nucleophilic/electrophilic attacks to meta/para positions. For Suzuki-Miyaura coupling, the 1,5-difluoro motif enhances oxidative addition with Pd(0) catalysts (e.g., Pd(PPh₃)₄), but the difluoromethoxy group can sterically hinder coupling at the 2-position. Kinetic studies show rate constants (kk) drop by 30–50% compared to non-fluorinated analogs . Solvent polarity (e.g., toluene vs. DMF) and temperature (80–120°C) are critical for regioselectivity .

Q. What mechanistic insights explain its potential biological activity, and how can in vitro assays validate these effects?

The compound’s fluorinated groups enhance lipid solubility and target binding via halogen bonds. For example:

  • Antimicrobial Assays : MIC (Minimum Inhibitory Concentration) testing against S. aureus (MIC = 8 µg/mL) reveals disruption of membrane proteins through fluorine-mediated hydrophobic interactions .
  • Enzyme Inhibition : IC₅₀ values for BACE1 (β-secretase) inhibition (~5 µM) suggest competitive binding at the active site, validated via fluorescence quenching and molecular docking simulations .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) show apoptosis induction at 10–20 µM, linked to ROS generation .

Q. How do structural analogs differ in properties, and what strategies optimize activity or reactivity?

Comparative data for analogs:

Analog StructureLogPMelting Point (°C)Biological Activity (IC₅₀)
1,5-Diiodo-2-fluoro-4-(fluoromethoxy)3.298–100Anticancer: 12 µM
1,5-Dibromo-2-fluoro-4-(fluoromethoxy)2.885–87Antimicrobial: 15 µg/mL
Substituting iodine with bromine reduces LogP and increases solubility but lowers membrane permeability. Computational QSAR models suggest introducing electron-donating groups (e.g., -OCH₃) at the 4-position improves target affinity by 40% .

Methodological Challenges and Contradictions

Q. How to resolve discrepancies in reported biological activity data across studies?

Variations in assay conditions (e.g., serum concentration in cell culture, incubation time) can alter observed efficacy. Standardization steps include:

  • Dose-Response Curves : Use ≥6 concentration points and triplicate measurements .
  • Control Compounds : Benchmark against known inhibitors (e.g., doxorubicin for cytotoxicity) .
  • Meta-Analysis : Cross-reference data from PubMed and PubChem to identify outliers .

Q. What computational tools predict the compound’s interaction with biological targets, and how reliable are these models?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrostatic potentials, highlighting fluorine’s role in halogen bonding. Molecular dynamics (MD) simulations (AMBER force field) predict binding modes with ±1.5 Å accuracy compared to crystallographic data . Limitations include underestimating solvent effects, necessitating experimental validation via SPR (Surface Plasmon Resonance) .

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